Ceanothic acid
Overview
Description
Ceanothic acid, also known as Emmolic acid, is a ring-A homologue of betulinic acid . It is a triterpenoid that can be found in plants like Ziziphus mauritiana . It has been found to inhibit OVCAR-3, HeLa, and FS-5 cells with the cell survival of 68%, 65%, and 81%, respectively .
Synthesis Analysis
Ceanothic acid has been synthetically converted into 3-O-protocatechuoylceanothic acid in three steps . This ceanothane-type triterpenoid was identified from the components of Ziziphus jujuba roots and was found to be a new GPR120 agonist with a novel structure .Chemical Reactions Analysis
The chemical reactions involving Ceanothic acid have been studied. For instance, a microbial transformation of Ceanothic acid and its derivatives by Mycobacterium sp. (NRRL B‐3805) has been reported .Physical And Chemical Properties Analysis
Ceanothic acid has a molecular weight of 486.68 . Its percent composition is C 74.04%, H 9.53%, O 16.44% . More detailed physical and chemical properties can be found in databases like PubChem and The Merck Index Online .Scientific Research Applications
Chemical Structure and Stereochemistry
Ceanothic acid is a triterpenoid related to the lupeol–betulin group, with a five-membered ring A. It has been studied for its chemical structure and stereochemistry, revealing that the hydroxyl and carboxyl groups attached to ring A are trans-configured (Mayo & Starratt, 1962). Further studies have contributed to understanding its stereochemistry in depth, including the trans configuration originally assigned to its carboxyl and hydroxyl groups (Eade et al., 1971).
Microbial Transformation
Research has also explored the microbial transformation of Ceanothic acid. A study highlighted the methylation of carboxylic functions and C-1 epimerization of Ceanothic acid when transformed by Mycobacterium sp. This provides insights into the biochemical pathways involving Ceanothic acid (Lee, You, & Wang, 1993).
Antimicrobial Properties
Ceanothic acid has shown potential in antimicrobial applications. A study identified its growth inhibitory effect against various oral pathogens like Streptococcus mutans and Porphyromonas gingivalis, highlighting its potential in dental care and infection control (Li, Cai, & Wu, 1997).
Cytotoxic Effects and Cancer Research
Ceanothic acid derivatives have been synthesized and tested for their cytotoxic effects. One study found that 1-decarboxy-3-oxo-ceanothic acid exhibited significant cytotoxicity against cancer cell lines like OVCAR-3 and HeLa, suggesting its potential in cancer treatment (Lee, Chen, Huang, & Su, 1998).
Antiplasmodial and Antimycobacterial Activities
Ceanothic acid has been isolated from Ziziphus cambodiana and demonstrated significant antiplasmodial and antimycobacterial activities. This indicates its potential use in treating malaria and tuberculosis (Suksamrarn et al., 2006).
Hepatoprotective and Anti-Inflammatory Activities
Ceanothic acid has been studied for its antioxidant, antinociceptive, anti-inflammatory, and hepatoprotective activities. These properties make it a candidate for treating liver ailments and inflammatory conditions (Abdullah et al., 2021).
Pharmacological Pathways in Alzheimer's Disease
Ceanothic acid has also been linked to the treatment of Alzheimer's disease, with studies suggesting its role in alleviating Tau hyperphosphorylation, a key factor in Alzheimer's pathology (Xiao et al., 2021).
Safety And Hazards
Future Directions
The future research directions for Ceanothic acid could involve further exploration of its mechanism of action, potential therapeutic uses, and safety profile. The identification and synthesis of 3-O-protocatechuoylceanothic acid, a novel and natural GPR120 agonist, from Ceanothic acid represents a promising future direction .
properties
IUPAC Name |
(1R,2R,5S,8R,9R,10R,13R,14R,15R,16S,18R)-16-hydroxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-16(2)17-10-13-30(25(34)35)15-14-27(5)18(21(17)30)8-9-20-28(27,6)12-11-19-26(3,4)23(31)22(24(32)33)29(19,20)7/h17-23,31H,1,8-15H2,2-7H3,(H,32,33)(H,34,35)/t17-,18+,19-,20-,21+,22+,23-,27+,28+,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCHQSHZHFLMJH-VILVJDKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)O)C(=O)O)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@H]([C@@H](C5(C)C)O)C(=O)O)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943809 | |
Record name | 2-Hydroxy-3,3,5a,5b,12b-pentamethyl-10-(prop-1-en-2-yl)octadecahydrodicyclopenta[a,i]phenanthrene-1,7a(1H)-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ceanothic acid | |
CAS RN |
21302-79-4 | |
Record name | Ceanothic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21302-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceanothic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021302794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3,3,5a,5b,12b-pentamethyl-10-(prop-1-en-2-yl)octadecahydrodicyclopenta[a,i]phenanthrene-1,7a(1H)-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEANOTHIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38P86ZU018 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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